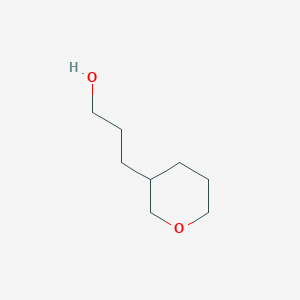

3-(Oxan-3-yl)propan-1-ol

Descripción

3-(Oxan-3-yl)propan-1-ol is a secondary alcohol featuring a tetrahydropyran (oxane) ring substituted at the 3-position of a propan-1-ol backbone.

Propiedades

Número CAS |

942144-38-9 |

|---|---|

Fórmula molecular |

C8H16O2 |

Peso molecular |

144.21 g/mol |

Nombre IUPAC |

3-(oxan-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H16O2/c9-5-1-3-8-4-2-6-10-7-8/h8-9H,1-7H2 |

Clave InChI |

POWZUJMJQAUPOZ-UHFFFAOYSA-N |

SMILES |

C1CC(COC1)CCCO |

SMILES canónico |

C1CC(COC1)CCCO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Oxygen-Containing Heterocyclic Derivatives

- 1-(Oxetan-3-yl)propan-1-ol (CAS: 1524903-03-4): Structure: Propanol substituted with a four-membered oxetane ring. Molecular formula: C₆H₁₂O₂ (M = 116.16 g/mol) . Applications: Oxetanes are valued in medicinal chemistry for improving pharmacokinetic profiles.

3-(Oxiran-2-yl)propan-1-ol (CAS: 21915-56-0):

Aromatic and Heteroaromatic Derivatives

3-(3-(Difluoromethyl)phenyl)propan-1-ol (4m) :

- (S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol (ent-11c): Synthesis: Chiral synthesis (>99% ee via HPLC) for stereospecific applications. Properties: Trifluoromethyl group improves bioavailability and target affinity .

3-(Pyridin-3-yl)propan-1-ol :

Sulfur-Containing Derivatives

- 3-(Methylsulphanyl)propan-1-ol :

Cosmetic and Fragrance Derivatives

- 3-(2,5-Diaminophenyl)propan-1-ol (Hydroxypropyl p-phenylenediamine): Applications: Used in hair dyes; under evaluation for cosmetic safety by the SCCS .

Data Table: Key Structural Analogs of 3-(Oxan-3-yl)propan-1-ol

Research Findings and Trends

- Synthetic Strategies: Fluorinated and chiral propanols (e.g., 4m, ent-11c) highlight the importance of regioselective synthesis and enantiomeric purity for bioactive molecules .

- Biological Activities: Esterification of propanol derivatives (e.g., 3-(pyridin-3-yl)propan-1-ol) with antioxidant groups enhances dual pharmacological activities (anti-inflammatory + neuroprotective) .

- Industrial Applications: Heterocyclic propanols (oxetane, oxirane) are pivotal in developing stable, non-toxic materials, while sulfur-containing analogs influence food chemistry .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.